4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile
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Overview
Description
4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is a chemical compound that features a triazole ring, a sulfanylmethyl group, and a benzonitrile moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring, which is known for its stability and biological activity, makes this compound particularly noteworthy.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile typically involves the formation of the triazole ring followed by the introduction of the sulfanylmethyl and benzonitrile groups. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring. Subsequent reactions introduce the sulfanylmethyl and benzonitrile functionalities.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts and controlled reaction conditions to ensure efficient production. The specific details of industrial methods can vary depending on the scale and desired application of the compound.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its triazole moiety, which is known for its pharmacological activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The sulfanylmethyl group may also play a role in the compound’s biological activity by interacting with thiol-containing proteins. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile: Similar structure but lacks the sulfanylmethyl group.
4-(4-Cyanobenzyl)-1,2,4-triazole: Contains a triazole ring and a benzonitrile group but differs in the position of the substituents.
4-(1H-1,2,4-Triazol-1-yl)benzoic acid: Similar triazole ring but with a carboxylic acid group instead of a nitrile.
Uniqueness
4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile is unique due to the presence of the sulfanylmethyl group, which can impart distinct chemical and biological properties. This group can influence the compound’s reactivity and interactions with biological targets, making it a valuable scaffold for the development of new molecules with specific activities.
Properties
IUPAC Name |
4-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4S/c1-15-8-13-14-11(15)16-7-10-4-2-9(6-12)3-5-10/h2-5,8H,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHKLSHIFWYJFFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC2=CC=C(C=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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